molecular formula C8H7Br2F B12314896 4-Bromo-2-(2-bromoethyl)-1-fluorobenzene

4-Bromo-2-(2-bromoethyl)-1-fluorobenzene

Cat. No.: B12314896
M. Wt: 281.95 g/mol
InChI Key: IUYZQKBMFVHPMB-UHFFFAOYSA-N
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Description

4-Bromo-2-(2-bromoethyl)-1-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine and fluorine atoms attached to a benzene ring, along with an ethyl group substituted with bromine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(2-bromoethyl)-1-fluorobenzene typically involves the bromination of 2-(2-bromoethyl)-1-fluorobenzene. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction conditions often include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(2-bromoethyl)-1-fluorobenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding brominated and fluorinated benzoic acids.

    Reduction Reactions: Reduction of the bromine atoms can lead to the formation of 2-(2-bromoethyl)-1-fluorobenzene.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.

    Oxidation Reactions: Products include brominated and fluorinated benzoic acids.

    Reduction Reactions: Products include partially or fully reduced derivatives of the original compound.

Scientific Research Applications

4-Bromo-2-(2-bromoethyl)-1-fluorobenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of medicinal compounds with therapeutic properties.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as flame retardants and polymers.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2-bromoethyl)-1-fluorobenzene involves its interaction with molecular targets through its halogen atoms. The bromine and fluorine atoms can participate in halogen bonding, which influences the compound’s reactivity and binding affinity to various substrates. The ethyl group provides additional flexibility and steric effects that can modulate the compound’s interactions with biological targets and catalysts.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-(2-bromoethyl)-1-chlorobenzene: Similar structure but with a chlorine atom instead of fluorine.

    4-Bromo-2-(2-bromoethyl)-1-iodobenzene: Similar structure but with an iodine atom instead of fluorine.

    4-Bromo-2-(2-bromoethyl)-1-methylbenzene: Similar structure but with a methyl group instead of fluorine.

Uniqueness

4-Bromo-2-(2-bromoethyl)-1-fluorobenzene is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. The combination of these halogens can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H7Br2F

Molecular Weight

281.95 g/mol

IUPAC Name

4-bromo-2-(2-bromoethyl)-1-fluorobenzene

InChI

InChI=1S/C8H7Br2F/c9-4-3-6-5-7(10)1-2-8(6)11/h1-2,5H,3-4H2

InChI Key

IUYZQKBMFVHPMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)CCBr)F

Origin of Product

United States

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